molecular formula C13H26N2O4 B12147514 Ethyl 4-[2-hydroxy-3-(propan-2-yloxy)propyl]piperazine-1-carboxylate

Ethyl 4-[2-hydroxy-3-(propan-2-yloxy)propyl]piperazine-1-carboxylate

Cat. No.: B12147514
M. Wt: 274.36 g/mol
InChI Key: LNGHOSSVHMUVGN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 4-[2-hydroxy-3-(propan-2-yloxy)propyl]piperazine-1-carboxylate is a synthetic organic compound with a complex structure It features a piperazine ring substituted with an ethyl ester group and a hydroxypropyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-[2-hydroxy-3-(propan-2-yloxy)propyl]piperazine-1-carboxylate typically involves multiple steps. One common method starts with the reaction of piperazine with ethyl chloroformate to form the ethyl piperazine-1-carboxylate intermediate. This intermediate is then reacted with 2-hydroxy-3-(propan-2-yloxy)propyl bromide under basic conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the final product in its desired form.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-[2-hydroxy-3-(propan-2-yloxy)propyl]piperazine-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a carbonyl group.

    Reduction: The ester group can be reduced to an alcohol.

    Substitution: The hydroxy group can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can facilitate substitution reactions.

Major Products

    Oxidation: Formation of a ketone or aldehyde.

    Reduction: Formation of an alcohol.

    Substitution: Formation of various substituted derivatives depending on the reagent used.

Scientific Research Applications

Ethyl 4-[2-hydroxy-3-(propan-2-yloxy)propyl]piperazine-1-carboxylate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Ethyl 4-[2-hydroxy-3-(propan-2-yloxy)propyl]piperazine-1-carboxylate involves its interaction with specific molecular targets. The hydroxypropyl group can form hydrogen bonds with biological molecules, while the piperazine ring can interact with receptors or enzymes. These interactions can modulate biological pathways, leading to various effects.

Comparison with Similar Compounds

Similar Compounds

    Ethyl 4-(1-hydroxy-1-methylethyl)-2-propyl-imidazole-5-carboxylate: A compound with similar ester and hydroxy groups but different ring structure.

    4-ethyl-3-methylheptane: A structurally different compound but with similar ethyl and hydroxy groups.

Uniqueness

Ethyl 4-[2-hydroxy-3-(propan-2-yloxy)propyl]piperazine-1-carboxylate is unique due to its specific combination of functional groups and ring structure, which confer distinct chemical and biological properties

Properties

Molecular Formula

C13H26N2O4

Molecular Weight

274.36 g/mol

IUPAC Name

ethyl 4-(2-hydroxy-3-propan-2-yloxypropyl)piperazine-1-carboxylate

InChI

InChI=1S/C13H26N2O4/c1-4-18-13(17)15-7-5-14(6-8-15)9-12(16)10-19-11(2)3/h11-12,16H,4-10H2,1-3H3

InChI Key

LNGHOSSVHMUVGN-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)N1CCN(CC1)CC(COC(C)C)O

Origin of Product

United States

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